Product packaging for PYR-GLU-ASP-SER-GLY-OH(Cat. No.:CAS No. 106678-69-7)

PYR-GLU-ASP-SER-GLY-OH

Cat. No.: B035338
CAS No.: 106678-69-7
M. Wt: 517.4 g/mol
InChI Key: HJOWVYBCMAYCGY-NAKRPEOUSA-N
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Description

Historical Context of Epidermal Pentapeptide Discovery and Significance

The journey to identifying PYR-GLU-ASP-SER-GLY-OH is rooted in the early concept of "chalones," which are endogenous substances believed to inhibit cell proliferation in a tissue-specific manner. For years, researchers sought to isolate these elusive regulatory factors from various tissues.

A breakthrough occurred in the early 1980s with the successful purification and characterization of the first chalone. researchgate.net Shortly thereafter, the specific inhibitor from the epidermis was identified as the N-substituted pentapeptide, pyroGlu-Glu-Asp-Ser-GlyOH. researchgate.net This compound, initially isolated from mouse skin, was found to be the "epidermal chalone" responsible for the previously observed inhibitory effects of skin extracts on mitosis. researchgate.netnih.govoup.com

The significance of this discovery lies in its demonstration of a specific, endogenous peptide that can reversibly inhibit the proliferation of keratinocytes, the primary cells of the epidermis. researchgate.netoup.com This pointed to a potential role for the pentapeptide in the local, feedback-regulated control of epidermal cell growth. oup.com

Current Landscape of Academic Inquiry into this compound

Contemporary research continues to explore the biological activities of this compound, often referred to as the epidermal inhibitory pentapeptide. guidechem.com Studies have confirmed its role in regulating cell behavior, not only in mouse but also in human cells.

Academic inquiry has demonstrated that the pentapeptide inhibits the proliferation of normal human keratinocytes in culture. oup.com Conversely, transformed cell lines, such as the SV40-transformed keratinocyte line SVK14, and neoplastic cells, like the squamous cell carcinoma line SCC-9, show reduced sensitivity or complete insensitivity to its inhibitory effects. oup.com This differential response suggests a potential breakdown in this natural regulatory pathway during cellular transformation and cancer development.

Further research has shown that this compound can also influence terminal differentiation, a process by which cells mature and cease to divide. In cultured mouse epidermal cells, the peptide was found to not only inhibit proliferation but also to enhance the formation of cornified envelopes, which are markers of terminal differentiation. nih.gov

Investigations have also extended to other cell types. In both non-transformed and transformed fibroblast cell lines, the pentapeptide has been shown to reduce the incorporation of thymidine, a marker of DNA synthesis, and to alter the expression of certain genes related to growth. nih.gov The table below summarizes key findings from studies on different cell lines.

Cell TypeOrganismKey Findings
Primary Epidermal CellsMouseMitotic activity was reversibly inhibited. nih.gov
308 Cell Line (Epidermal)MouseProliferation was inhibited, and terminal differentiation was enhanced. nih.gov
Normal KeratinocytesHumanProliferation was inhibited. oup.com
SVK14 (Transformed Keratinocytes)HumanInsensitive to the pentapeptide's inhibitory effects. oup.com
SCC-9 (Squamous Cell Carcinoma)HumanShowed less sensitivity to inhibition compared to normal cells. oup.com
NC3H10 (Non-transformed Fibroblasts)MouseDNA synthesis was reduced. nih.gov
TC3H10 (Transformed Fibroblasts)MouseDNA synthesis was reduced and gene expression was altered. nih.gov

Additionally, a phosphorylated form of the pentapeptide has been isolated from conditioned cell culture medium, which was found to be as biologically active as the non-phosphorylated version, though the specific role of this modification is still under investigation. oup.com

Role of N-Terminally Modified Peptides in Biological Research

The structure of this compound begins with a pyroglutamyl (pGlu) residue, which is a form of N-terminal modification. This modification occurs through the intramolecular cyclization of an N-terminal glutamic acid or glutamine residue. nih.govnih.govgoogle.com This structural feature is not merely incidental; it plays a crucial role in the peptide's biological characteristics.

N-terminal modifications are a significant area of study in peptide and protein science. One of the primary benefits of such modifications, including the formation of a pyroglutamyl residue, is the enhancement of peptide stability. guidechem.com The cyclic structure at the N-terminus can protect the peptide from degradation by aminopeptidases, which are enzymes that cleave amino acids from the N-terminal end of a peptide chain. google.com This increased stability can prolong the biological activity of the peptide.

In the broader context of biological research and drug development, N-terminal modifications are employed for several purposes:

Increased Bioactivity: By mimicking native protein structures or improving stability, these modifications can enhance the biological effects of a peptide. guidechem.com

Enhanced Stability: Protection against enzymatic degradation is a key advantage, leading to a longer half-life in biological systems. guidechem.com

Improved Cellular Uptake: Modifications can alter the physicochemical properties of a peptide, potentially facilitating its entry into cells. guidechem.com

The presence of the pyroglutamyl residue in the epidermal pentapeptide is a naturally occurring example of how N-terminal modification contributes to the function of a bioactive peptide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H27N5O12 B035338 PYR-GLU-ASP-SER-GLY-OH CAS No. 106678-69-7

Properties

IUPAC Name

(4S)-5-[[(2S)-3-carboxy-1-[[(2S)-1-(carboxymethylamino)-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxo-4-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O12/c25-7-11(16(33)20-6-15(31)32)24-19(36)10(5-14(29)30)23-18(35)9(2-4-13(27)28)22-17(34)8-1-3-12(26)21-8/h8-11,25H,1-7H2,(H,20,33)(H,21,26)(H,22,34)(H,23,35)(H,24,36)(H,27,28)(H,29,30)(H,31,32)/t8-,9-,10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOWVYBCMAYCGY-NAKRPEOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00910074
Record name 5-{[3-Carboxy-1-({1-[(carboxymethyl)imino]-1,3-dihydroxypropan-2-yl}imino)-1-hydroxypropan-2-yl]imino}-5-hydroxy-4-{[hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]amino}pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00910074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

517.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106678-69-7
Record name Epidermal pentapeptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106678697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-{[3-Carboxy-1-({1-[(carboxymethyl)imino]-1,3-dihydroxypropan-2-yl}imino)-1-hydroxypropan-2-yl]imino}-5-hydroxy-4-{[hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]amino}pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00910074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Characteristics and Post Translational Modification of Pyr Glu Asp Ser Gly Oh

N-Terminal Pyroglutamic Acid Modification

The N-terminus of this pentapeptide is characterized by the presence of pyroglutamic acid (pGlu), a derivative of glutamic acid. wikipedia.org This modification, known as pyroglutamylation, involves the cyclization of an N-terminal glutamic acid or glutamine residue. wikipedia.orgedpsciences.org The formation of this lactam ring structure is a critical post-translational modification that can occur both enzymatically and non-enzymatically. wikipedia.orgasm.org This modification is not merely a structural curiosity; it plays a significant role in the stability and function of peptides by protecting them from degradation by aminopeptidases. edpsciences.orgthieme-connect.de

Enzymatic Formation of Pyroglutamic Acid in Peptides

The enzymatic conversion of N-terminal glutamine or glutamic acid residues to pyroglutamic acid is primarily catalyzed by glutaminyl cyclases (QCs). edpsciences.orgnih.gov These zinc-dependent enzymes are widespread in both prokaryotes and eukaryotes and are crucial for the maturation of numerous hormones, peptides, and proteins. edpsciences.orgasm.orgnih.gov QCs facilitate the intramolecular cyclization of N-terminal glutamine and, to a lesser extent, glutamic acid, into a pyroglutamate (B8496135) residue. edpsciences.orgsciopen.com This process is considered a key step in the biosynthesis of many biologically active peptides, rendering them more resistant to proteolytic degradation and allowing them to adopt the proper conformation for receptor binding. edpsciences.org

The presence of QC activity has been identified in various tissues, including the brain, pituitary gland, and adrenal medulla. edpsciences.orgedpsciences.org The enzyme's role in the post-translational processing of hormonal precursors to pyroglutamyl peptides has been a subject of extensive research. pnas.org Studies have shown that the upregulation of QC is implicated in several diseases, highlighting its physiological importance. nih.gov

Non-Enzymatic Pyroglutamylation Mechanisms in Aqueous Systems

In addition to enzymatic catalysis, the formation of pyroglutamic acid can occur spontaneously, particularly from N-terminal glutamine residues. wikipedia.org While this non-enzymatic conversion is generally slower than the enzyme-catalyzed reaction, it can be influenced by various factors present in aqueous environments. asm.org

Quantum chemical calculations have been employed to investigate the mechanisms of non-enzymatic pyroglutamylation. tandfonline.comtandfonline.com These studies suggest that water molecules can act as catalysts in the cyclization and subsequent dehydration of N-terminal glutamic acid residues. tandfonline.comtandfonline.com The proposed mechanism involves a two-step process with a calculated activation barrier that is considered reasonable for non-enzymatic reactions occurring under physiological conditions. tandfonline.com Furthermore, research has indicated that inorganic phosphate (B84403) species can also catalyze this reaction, potentially at a faster rate than water molecules alone. nih.govacs.org The rate of non-enzymatic pyroglutamylation has been observed to increase with higher phosphate concentrations, suggesting that buffer components can play a significant role in this modification. acs.org

Constituent Amino Acid Residues: Glutamic Acid, Aspartic Acid, Serine, Glycine (B1666218)

Amino AcidAbbreviationSide ChainKey Properties
Glutamic Acid Glu / E-CH₂-CH₂-COOHAcidic, negatively charged at physiological pH, polar. worldofmolecules.comwikipedia.org
Aspartic Acid Asp / D-CH₂-COOHAcidic, negatively charged at physiological pH, polar. ontosight.aiwikipedia.org
Serine Ser / S-CH₂-OHPolar, uncharged, capable of hydrogen bonding. creative-peptides.com
Glycine Gly / G-HAchiral, provides conformational flexibility. russelllab.orgwikipedia.org

Glutamic Acid (Glu): As an acidic amino acid, glutamic acid possesses a side chain with a carboxylic acid group. worldofmolecules.com This group has a pKa of about 4.3, meaning it is deprotonated and negatively charged at physiological pH. arizona.edu Glutamic acid is a non-essential amino acid in humans and plays a crucial role in cellular metabolism, serving as a key component in the biosynthesis of other amino acids and as a neurotransmitter. worldofmolecules.comwikipedia.org

Aspartic Acid (Asp): Similar to glutamic acid, aspartic acid is an acidic amino acid with a carboxylic acid group in its side chain. ontosight.aiiitk.ac.in It is also negatively charged at physiological pH and is involved in various biochemical pathways, including the urea (B33335) cycle, energy production, and the synthesis of other amino acids and nucleotides. wikipedia.orgpatsnap.com The presence of aspartic acid can significantly influence the local environment within a peptide, affecting its folding and interactions with other molecules. ontosight.ai

Serine (Ser): Serine is a polar, uncharged amino acid characterized by a hydroxyl (-OH) group in its side chain. creative-peptides.comwikipedia.org This hydroxyl group allows serine to form hydrogen bonds, which is critical for its role in protein structure and enzymatic catalysis. creative-peptides.com Serine is often found at the active sites of enzymes, such as serine proteases, where it acts as a nucleophile. wikipedia.org Furthermore, the hydroxyl group can undergo post-translational modifications like phosphorylation, which is a key mechanism for regulating protein activity and signaling. creative-peptides.comfiveable.me

Glycine (Gly): Glycine is the simplest amino acid, with a single hydrogen atom as its side chain. russelllab.org This lack of a bulky side chain provides a high degree of conformational flexibility, allowing glycine to occupy positions in protein structures that are sterically hindered for other amino acids. russelllab.orgletstalkacademy.com This flexibility is crucial for the formation of tight turns and loops in peptide chains and contributes to the dynamic nature of proteins. wikipedia.orgnih.govnih.gov

Conformational Propensities and Structural Motifs Relevant to Biological Activity

The sequence of amino acids in PYR-GLU-ASP-SER-GLY-OH dictates its potential to adopt specific three-dimensional structures, which are essential for its biological activity. Short peptides, while often exhibiting random-coil conformations in aqueous solutions, can adopt specific folded structures, particularly in less polar environments or when interacting with other molecules. scispace.com

The conformational landscape of a peptide is influenced by the intrinsic properties of its constituent residues. The presence of two acidic residues, glutamic acid and aspartic acid, suggests that electrostatic interactions and pH could play a significant role in determining the peptide's conformation. The polar serine residue can participate in hydrogen bonding, further stabilizing specific folds. creative-peptides.com Crucially, the glycine residue imparts significant flexibility, potentially allowing the peptide to adopt a range of conformations necessary for binding to different biological targets. letstalkacademy.comnih.gov

Theoretical and experimental studies on short peptides have revealed preferences for certain structural motifs. For instance, β-turns and 3(10)-helices are common secondary structures found in short peptide sequences. nih.gov The formation of these structures is often stabilized by intramolecular hydrogen bonds. nih.gov The specific sequence of this pentapeptide could potentially form such motifs. For example, the Ser-Gly segment could facilitate a turn, a common structural element in proteins.

Furthermore, specific motifs involving these amino acids have been identified in larger proteins. For instance, an Asn-Pro-Thr motif can form a 3(10)-helix through a hydrogen bond between the Asn side chain and a preceding residue. nih.gov While not identical, the presence of serine and glycine in the pentapeptide suggests the potential for similar stabilizing interactions. The conformational flexibility of short peptides allows them to adopt various metastable states, which can be crucial for their function. rsc.orgsubr.edu Computational studies, such as molecular dynamics simulations, are valuable tools for exploring the conformational space of peptides like this compound and identifying the most stable and biologically relevant structures. nih.govmdpi.com

Advanced Synthetic Methodologies for Pyr Glu Asp Ser Gly Oh and Analogues

Solid-Phase Peptide Synthesis (SPPS) Techniques for Pyroglutamyl Peptides

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for the chemical synthesis of peptides like PYR-GLU-ASP-SER-GLY-OH. The presence of the N-terminal pyroglutamic acid (PYR) residue necessitates specific considerations during the synthesis process. Pyroglutamic acid can be incorporated into the peptide sequence through two primary strategies: direct coupling of a pyroglutamic acid residue or spontaneous cyclization of an N-terminal glutamine (Gln) or glutamic acid (Glu) residue.

Direct Coupling of Pyroglutamic Acid: This is the most straightforward approach. A protected pyroglutamic acid derivative, such as Fmoc-Pyr-OH, is coupled to the N-terminus of the resin-bound peptide chain in the final synthesis cycle. This method offers excellent control over the formation of the pyroglutamyl moiety and is widely applicable.

Spontaneous Cyclization: An alternative strategy involves the incorporation of an N-terminal glutamine residue. The side-chain amide of glutamine can undergo intramolecular cyclization to form the pyroglutamyl ring. This cyclization can occur either on the solid support, often facilitated by acidic conditions during cleavage from the resin, or in solution post-cleavage. Similarly, N-terminal glutamic acid can be induced to cyclize, though this is less common and may require specific dehydrating conditions. While this method can be effective, it may lead to incomplete cyclization, resulting in a mixture of the desired pyroglutamyl peptide and the open-chain Gln-peptide. mdpi.com

The synthesis of the this compound sequence would typically proceed in a C-terminal to N-terminal direction, starting with the attachment of Fmoc-Gly-OH to a suitable solid support (e.g., Wang or Rink Amide resin). Subsequent cycles of deprotection and coupling would add Fmoc-Ser(tBu)-OH, Fmoc-Asp(OtBu)-OH, and Fmoc-Glu(OtBu)-OH. Finally, Fmoc-Pyr-OH would be coupled to introduce the N-terminal pyroglutamic acid. The use of tert-butyl (tBu) based side-chain protecting groups is common in Fmoc-SPPS to prevent side reactions.

StepAmino Acid DerivativeKey Consideration
1Fmoc-Gly-OHAttachment to solid support
2Fmoc-Ser(tBu)-OHSide-chain protection of hydroxyl group
3Fmoc-Asp(OtBu)-OHSide-chain protection of carboxylic acid
4Fmoc-Glu(OtBu)-OHSide-chain protection of carboxylic acid
5Fmoc-Pyr-OHDirect incorporation of pyroglutamic acid

Chemo-Enzymatic Synthesis Approaches for Peptide Ligands

Chemo-enzymatic synthesis combines the flexibility of chemical peptide synthesis with the high specificity and mild reaction conditions of enzymatic catalysis. This approach is particularly valuable for the ligation of peptide fragments, which can be a powerful strategy for the synthesis of longer peptides or for introducing specific modifications. Enzymes such as proteases can, under specific conditions, catalyze the formation of peptide bonds rather than their hydrolysis. acsgcipr.orgfrontiersin.org

For the synthesis of this compound analogues, a chemo-enzymatic approach could involve the synthesis of two smaller fragments, for instance, PYR-GLU-ASP-OH and SER-GLY-OH, followed by their enzymatic ligation.

Enzymatic Ligation: Enzymes like subtilisin and its engineered variants (e.g., subtiligase) can be employed for peptide ligation. nih.govresearchgate.netacs.orgnih.govacs.orgtaylorandfrancis.com Subtilisin, a serine protease, can catalyze the condensation of a C-terminal ester of one peptide fragment with the N-terminal amine of another in organic solvents or aqueous-organic mixtures. nih.govresearchgate.netacs.org The reaction conditions are optimized to favor synthesis over hydrolysis. Another powerful tool is the enzyme Sortase A, a transpeptidase that recognizes a specific C-terminal sorting signal (e.g., LPXTG) and ligates it to an N-terminal glycine (B1666218) residue. springernature.com This allows for highly specific and efficient fragment condensation.

A potential chemo-enzymatic strategy for an analogue could involve:

Chemical Synthesis of Fragments:

Fragment 1: PYR-GLU-ASP-OEt (C-terminal ethyl ester)

Fragment 2: H-SER-GLY-OH

Enzymatic Ligation:

Incubation of the two fragments in the presence of an appropriate enzyme (e.g., a subtilisin variant) in a suitable solvent system.

EnzymeRecognition Site/MechanismAdvantages
SubtilisinCatalyzes ligation of peptide esters and aminesBroad substrate scope, can be used in organic solvents nih.govresearchgate.netacs.org
Sortase ARecognizes LPXTG motif and ligates to N-terminal GlyHigh specificity and efficiency springernature.com

Strategies for Purification and Isolation of Synthetic Peptides

Following synthesis and cleavage from the solid support, the crude peptide product is a mixture containing the target peptide along with various impurities. bachem.com Therefore, a robust purification strategy is essential to isolate this compound to a high degree of purity. The most powerful and widely used technique for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). bachem.comhplc.eunih.govharvardapparatus.comthermofisher.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates peptides based on their hydrophobicity. thermofisher.com The crude peptide mixture is loaded onto a column packed with a nonpolar stationary phase (e.g., C18 silica), and peptides are eluted with a gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA). bachem.comnih.gov The target peptide will elute at a specific concentration of the organic solvent, allowing for its separation from more or less hydrophobic impurities. For this compound, the presence of multiple charged residues (Glu, Asp) will influence its retention behavior.

Ion-Exchange Chromatography (IEC): IEC separates peptides based on their net charge at a given pH. gilson.compolypeptide.comwaters.comnih.gov This technique can be a valuable orthogonal purification step to RP-HPLC, especially for separating peptides with similar hydrophobicities but different charges. nih.gov For this compound, which is an acidic peptide, anion-exchange chromatography would be a suitable choice. The peptide would be loaded onto a positively charged stationary phase and eluted with a gradient of increasing salt concentration or a change in pH. waters.com Combining IEC and RP-HPLC can significantly enhance purification efficiency. downstreamcolumn.com

Size-Exclusion Chromatography (SEC): SEC, also known as gel filtration, separates molecules based on their size. nih.govsepax-tech.comtechnosaurus.co.jpproteogenix.science While less resolving for small peptides of similar size, it can be useful for removing very large or very small impurities, such as aggregated peptides or residual scavengers from the cleavage step. nih.gov

Purification TechniquePrinciple of SeparationApplication for this compound
RP-HPLCHydrophobicityPrimary purification method to separate from synthesis-related impurities. bachem.comhplc.eunih.govharvardapparatus.comthermofisher.com
Ion-Exchange ChromatographyNet ChargeOrthogonal purification step, particularly effective for separating charged impurities. gilson.compolypeptide.comwaters.comnih.gov
Size-Exclusion ChromatographyMolecular SizeRemoval of aggregates or small molecule impurities. nih.govsepax-tech.comtechnosaurus.co.jpproteogenix.science

Management and Analysis of Synthesis-Related Impurities in Research Preparations

The quality of a synthetic peptide is defined by its purity, which is critically dependent on the identification and quantification of synthesis-related impurities. researchgate.net These impurities can arise at various stages of SPPS and subsequent workup. nih.govdaicelpharmastandards.com

Common Synthesis-Related Impurities:

Deletion Sequences: Result from incomplete coupling of an amino acid, leading to a peptide missing one or more residues. mdpi.comnih.govsigmaaldrich.comdlrcgroup.com

Truncated Sequences: Peptides that are shorter than the target sequence due to premature termination of the synthesis. bachem.comsigmaaldrich.comdlrcgroup.com

Incompletely Deprotected Peptides: Peptides where side-chain protecting groups have not been fully removed during the final cleavage step. bachem.comsigmaaldrich.com

Racemization: The conversion of an L-amino acid to a D-amino acid can occur during activation and coupling, leading to diastereomeric impurities. nih.gov

Side-Reaction Products: Modifications of amino acid side chains can occur, such as oxidation of methionine or deamidation of asparagine. For this compound, aspartimide formation from the aspartic acid residue is a potential side reaction. mdpi.com

Analytical Techniques for Impurity Profiling: The primary methods for analyzing the purity of synthetic peptides and identifying impurities are HPLC and mass spectrometry (MS). mtoz-biolabs.comaltabioscience.comjpt.com

Analytical RP-HPLC: This is used to determine the purity of the peptide by separating the main product from impurities. mtoz-biolabs.comaltabioscience.comcreative-proteomics.com The purity is typically expressed as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram, detected at a wavelength of around 214-220 nm, where the peptide bond absorbs. mtoz-biolabs.comaltabioscience.comcreative-proteomics.com

Mass Spectrometry (MS): MS is essential for confirming the molecular weight of the synthesized peptide and for identifying the nature of impurities. gilson.commtoz-biolabs.comwaters.combiopharmaspec.combiopharmaspec.com Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) coupled with a mass analyzer can provide precise mass information. altabioscience.com High-resolution mass spectrometry (HRMS) is particularly powerful for distinguishing between impurities with very similar masses. mdpi.comwaters.comwaters.com Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the identification capabilities of MS, allowing for the characterization of individual impurity peaks. daicelpharmastandards.comwaters.comlcms.cz

Impurity TypeCommon CauseAnalytical Detection Method
Deletion SequenceIncomplete coupling reaction mdpi.comnih.govsigmaaldrich.comdlrcgroup.comLC-MS
Truncated SequencePremature chain termination bachem.comsigmaaldrich.comdlrcgroup.comLC-MS
Incomplete DeprotectionInefficient final cleavage/deprotection bachem.comsigmaaldrich.comLC-MS
Diastereomers (Racemization)Over-activation during coupling nih.govChiral Chromatography, LC-MS/MS
Aspartimide FormationSide reaction of Asp residueLC-MS

Mechanistic Investigations of Biological Activities in Research Models

Cellular Regulation and Signaling Pathway Modulation in Preclinical Models

The pentapeptide PYR-GLU-ASP-SER-GLY-OH has been the subject of in vitro studies to elucidate its effects on cellular behavior and gene expression. Research has focused on its impact on both normal and cancerous cell lines, revealing potential regulatory roles in cell proliferation and gene modulation.

Growth Inhibitory Effects in Non-Transformed and Transformed Fibroblast Cell Lines (In Vitro)

In a study involving non-transformed (NC3H10) and transformed (TC3H10) fibroblast cell lines, this compound, also referred to as Epidermal Pentapeptide (EPP), demonstrated significant growth-inhibitory effects at high concentrations. Treatment with 1000 ng/ml of the peptide led to a reduction in ³H-Thymidine incorporation in both cell lines, indicating an inhibition of DNA synthesis and, consequently, cell proliferation nih.gov.

Interestingly, the combination of this compound with 8-Bromo-cyclic adenosine (B11128) monophosphate (8-Br-cAMP) produced a selective inhibitory effect on the transformed TC3H10 cells, while the non-transformed NC3H10 cells remained largely unaffected nih.gov. This suggests a potential for targeted anti-proliferative activity in cancer cells.

Table 1: Growth Inhibitory Effects of this compound on Fibroblast Cell Lines

Cell Line Treatment Observed Effect
NC3H10 (Non-Transformed) This compound (1000 ng/ml) Reduced ³H-TdR incorporation
TC3H10 (Transformed) This compound (1000 ng/ml) Reduced ³H-TdR incorporation
NC3H10 (Non-Transformed) This compound + 8-Br-cAMP No obvious effect on proliferation
TC3H10 (Transformed) This compound + 8-Br-cAMP Inhibition of proliferation

Alterations in Gene Expression Profiles in Response to this compound

The investigation into the molecular mechanisms underlying the growth-inhibitory effects of this compound revealed its ability to modulate the expression of key oncogenes. In transformed TC3H10 fibroblast cells, treatment with the pentapeptide resulted in a decrease in the RNA expression levels of c-fos, ki-ras, and neu genes nih.gov. These genes are known to play crucial roles in cell proliferation, differentiation, and tumorigenesis. The downregulation of these specific genes provides a potential mechanistic explanation for the observed anti-proliferative effects of the peptide.

Table 2: Gene Expression Changes in TC3H10 Cells Treated with this compound

Gene Change in RNA Expression
c-fos Decreased
ki-ras Decreased
neu Decreased

Modulation of Cellular Activities and Physiological Functions

The observed growth inhibition and alterations in gene expression in fibroblast cell lines suggest that this compound can modulate fundamental cellular activities. By inhibiting DNA synthesis and downregulating oncogenes, the peptide interferes with the cell cycle progression of transformed cells nih.gov. This points to a role in regulating cellular proliferation and potentially influencing tumorigenic processes. The selective action in the presence of 8-Br-cAMP further suggests an interaction with specific signaling pathways that are dysregulated in cancer cells nih.gov.

Enzymatic Processing and Degradation Dynamics

The stability and degradation of peptides are critical factors influencing their biological activity. The N-terminal pyroglutamyl residue of this compound plays a significant role in its enzymatic processing.

Substrate Specificity of Pyroglutamyl Peptidase I

Pyroglutamyl Peptidase I (PGP-I) is a cysteine peptidase that specifically catalyzes the removal of the N-terminal pyroglutamate (B8496135) (pGlu) residue from peptides and proteins nih.govnih.gov. This enzyme is widely distributed in mammalian tissues and exhibits broad substrate specificity, acting on various pGlu-containing peptides nih.gov. PGP-I is known to hydrolyze the pyroglutamyl-peptide bond, thereby initiating the degradation of such peptides springernature.comnih.gov. Given its broad specificity, it is expected that this compound would be a substrate for Pyroglutamyl Peptidase I.

Influence of Pyroglutamylation on Peptide Stability Against Aminopeptidases

The presence of the N-terminal pyroglutamyl residue confers significant resistance to degradation by most aminopeptidases isnff-jfb.com. Aminopeptidases are enzymes that cleave amino acids from the N-terminus of peptides. However, the cyclic structure of the pyroglutamyl residue effectively blocks the action of these enzymes, which typically require a free N-terminal amino group for substrate recognition springernature.com. This protective "cap" increases the stability of pyroglutamylated peptides in biological environments where various aminopeptidases are present, potentially prolonging their biological activity isnff-jfb.com. Short-chain pyroglutamyl peptides have been shown to be resistant to digestion by endo- and exopeptidases isnff-jfb.com.

Interactions with Biomolecular Targets in Research Systems

The biological activity of the pentapeptide this compound, also known as Thymopentin or TP-5, is initiated by its interaction with specific molecular targets within biological systems. As a synthetic peptide corresponding to the active site of the naturally occurring thymic hormone thymopoietin, its mechanism involves mimicking the parent hormone to modulate immune functions. patsnap.com Research indicates that TP-5's primary effects are centered on the regulation of the immune system, particularly influencing the maturation and differentiation of T-cells. patsnap.comnih.gov

The specific sequence of amino acids—pyroglutamic acid, glutamic acid, aspartic acid, serine, and glycine (B1666218)—is fundamental to the peptide's ability to recognize and bind to its biological targets. The presence of two acidic residues, glutamic acid (Glu) and aspartic acid (Asp), suggests a strong potential for ionic interactions with positively charged residues in a receptor's binding pocket. These acidic amino acids are often crucial for the peptide's functional conformation and interaction with cellular partners. nih.gov

The N-terminal pyroglutamic acid (PYR) is a modified glutamate (B1630785) residue that forms a cyclic lactam. This modification is significant as it protects the peptide from degradation by aminopeptidases, thereby increasing its stability and bioavailability. researchgate.net This structural feature is common in many peptide hormones and has been shown to be important for both receptor binding and potency. researchgate.net

Research has demonstrated that Toll-like receptors (TLRs) are potential targets for this compound. Specifically, studies have shown that the peptide can modulate immunity by binding to the Toll-like receptor 2 (TLR2). nih.gov This interaction with TLR2 is a key part of its mechanism for enhancing immune responses. nih.gov Molecular docking studies have also been employed to explore the binding of this peptide to other targets, such as the main protease of SARS-CoV-2 and the TLR4/MD-2 complex, indicating a broader potential for interaction with various biomolecules. researchgate.netmdpi.com The specific composition and sequence of the amino acids are what allow the peptide to fit into the binding grooves of these target proteins. nih.gov

The table below summarizes the key amino acid residues of this compound and their likely contributions to receptor interaction based on their chemical properties.

Residue PositionAmino AcidChemical PropertyPotential Role in Receptor Interaction
1Pyroglutamic Acid (PYR)Cyclic, UnchargedProvides stability against enzymatic degradation; may influence peptide conformation for receptor fit. researchgate.net
2Glutamic Acid (GLU)Acidic, Negatively ChargedForms ionic bonds (salt bridges) with positively charged residues in the receptor binding site. nih.gov
3Aspartic Acid (ASP)Acidic, Negatively ChargedContributes to ionic interactions and hydrogen bonding to stabilize the peptide-receptor complex. nih.gov
4Serine (SER)Polar, UnchargedParticipates in hydrogen bonding through its hydroxyl group.
5Glycine (GLY)Nonpolar, Smallest ResidueProvides conformational flexibility to the peptide backbone, allowing it to adapt to the receptor's binding site.

The binding of this compound to its molecular targets is a dynamic process governed by a combination of non-covalent interactions. nih.gov These weak, transient forces collectively create a stable and specific peptide-receptor complex, which is essential for initiating a biological response. nih.gov The specificity of the peptide for its target is determined by the precise geometry and chemical complementarity between the peptide's functional groups and those of the receptor's binding site.

Molecular docking and structural analysis studies have provided insights into the types of non-covalent interactions that are critical for the binding of this pentapeptide. researchgate.net These interactions include:

Ionic Bonds (Salt Bridges): The negatively charged carboxylate groups of the glutamic acid and aspartic acid side chains are prime candidates for forming strong ionic bonds with positively charged residues like lysine (B10760008) or arginine on the target protein.

Hydrogen Bonds: The peptide has numerous hydrogen bond donors and acceptors in its backbone and side chains. The hydroxyl group of serine, the carboxyl groups of glutamic and aspartic acids, and the amide groups of the peptide backbone can all form hydrogen bonds with the receptor, contributing significantly to binding affinity and specificity.

The following table details the potential non-covalent interactions involving each amino acid of this compound and a hypothetical receptor.

Peptide ResidueSide Chain Functional GroupPotential Non-Covalent InteractionPotential Receptor Residue Partner
PYRLactam RingHydrogen Bonding, Van der WaalsPolar or Aromatic Residues
GLUCarboxylate (-COO⁻)Ionic Bonding, Hydrogen BondingLysine (Lys), Arginine (Arg)
ASPCarboxylate (-COO⁻)Ionic Bonding, Hydrogen BondingLysine (Lys), Arginine (Arg)
SERHydroxyl (-OH)Hydrogen BondingAspartate (Asp), Glutamate (Glu), Serine (Ser)
GLYHydrogen Atom (-H)Van der WaalsAny residue in close proximity

These non-covalent interactions are not static; their dynamic nature allows for the necessary conformational changes that occur upon binding and signal transduction. nih.gov The sum of these interactions determines the binding affinity of the peptide for its target, a critical factor in its biological efficacy.

Structure Activity Relationship Sar Studies and Rational Design of Pyr Glu Asp Ser Gly Oh Analogues

Systematic Amino Acid Substitution Analyses (e.g., Alanine (B10760859) Scanning, Aib Scanning)

A fundamental approach to understanding the contribution of individual amino acid residues to a peptide's function is systematic substitution. Alanine scanning is a widely used technique where each amino acid residue in the peptide is systematically replaced with alanine. This is because alanine's small, non-functional methyl side chain is unlikely to introduce new steric or chemical interactions, thus revealing the importance of the original residue's side chain to the peptide's activity.

For PYR-GLU-ASP-SER-GLY-OH, an alanine scan would involve synthesizing and testing a series of analogues, as detailed in the hypothetical table below.

AnalogueSequenceHypothetical Relative Activity (%)Inferred Role of Original Residue
Parent PeptideThis compound100-
GLU2 -> ALAPYR-ALA-ASP-SER-GLY-OHData Not AvailablePotentially crucial for receptor binding or maintaining conformation due to its acidic side chain.
ASP3 -> ALAPYR-GLU-ALA-SER-GLY-OHData Not AvailableThe acidic side chain may be involved in electrostatic interactions with a biological target.
SER4 -> ALAPYR-GLU-ASP-ALA-GLY-OHData Not AvailableThe hydroxyl group could be a key hydrogen bond donor or acceptor.
GLY5 -> ALAPYR-GLU-ASP-SER-ALA-OHData Not AvailableGlycine (B1666218) provides conformational flexibility; its replacement could alter the peptide's backbone structure.

Another technique, Aib (α-aminoisobutyric acid) scanning, involves substituting residues with Aib to introduce conformational constraints, often promoting helical structures. This can provide insights into the bioactive conformation of the peptide.

Impact of N-Terminal Modifications on Biological Activity and Stability

The N-terminus of this compound is characterized by a pyroglutamic acid (PYR) residue. This is a cyclized form of glutamic acid, and its presence often confers resistance to degradation by aminopeptidases, thereby increasing the peptide's stability and in vivo half-life. morressier.comnih.gov The formation of pyroglutamate (B8496135) from an N-terminal glutamine or glutamate (B1630785) can occur spontaneously or be enzyme-catalyzed. morressier.comnih.gov

Further modifications to the N-terminus could involve the removal of the pyroglutamyl ring to expose a free glutamic acid, or its replacement with other chemical groups to alter properties like lipophilicity or charge. Such changes can significantly impact the peptide's interaction with its biological target.

Influence of C-Terminal Modifications (e.g., Amidation) on Peptide Functionality

The C-terminus of this compound is a free carboxylic acid (-OH). A common and often impactful modification is C-terminal amidation, where the hydroxyl group is replaced with an amide group (-NH2). This modification neutralizes the negative charge of the carboxylate group at physiological pH, which can have several effects. lifetein.com

ModificationStructurePotential Effects
Native C-Terminus-GLY-OH- Negative charge at physiological pH
  • Potential substrate for carboxypeptidases
  • Amidation-GLY-NH2- Neutralizes negative charge
  • May increase stability against enzymatic degradation
  • Can alter receptor binding and biological activity
  • Conformational Constraints and Their Effect on Peptide Potency and Selectivity

    Peptides are often flexible molecules that can adopt multiple conformations in solution. However, they typically bind to their biological targets in a single, specific conformation. Introducing conformational constraints can pre-organize the peptide into its bioactive shape, which can lead to increased potency and selectivity.

    This can be achieved by incorporating residues that restrict bond rotation, such as N-methylated amino acids or proline analogues, or by cyclizing the peptide backbone or through side-chain to side-chain linkages. The goal is to reduce the entropic penalty of binding and to present the key interacting residues in the optimal orientation.

    Rational Design Principles for Optimizing Peptide Properties for Research Applications

    Rational design of peptide analogues is guided by the information gathered from SAR studies. The overarching goal is to develop molecules with improved properties for specific research applications. This could involve enhancing binding affinity, improving selectivity for a particular receptor subtype, increasing stability in biological fluids, or improving cell permeability.

    For this compound, once the key residues and structural features for its activity are identified, rational design principles could be applied to create analogues with desired characteristics. For instance, if a particular residue is found to be crucial for activity but also a site of rapid enzymatic degradation, it could be replaced with a non-natural amino acid that retains the necessary chemical properties but is resistant to cleavage.

    Computational and Theoretical Studies on Pyr Glu Asp Ser Gly Oh

    Molecular Dynamics Simulations for Conformational Sampling and Stability Prediction

    By simulating the peptide's movements over nanoseconds or even microseconds, researchers can sample a wide range of possible three-dimensional structures. chemrxiv.org This conformational sampling is essential because a peptide's biological activity is often dictated by the specific shape it adopts to interact with its molecular target. The stability of the peptide is typically assessed by monitoring metrics such as the Root Mean Square Deviation (RMSD) of the backbone atoms from their initial positions. A stable peptide will exhibit RMSD values that plateau over time, indicating that it has settled into a stable average conformation. Conversely, large fluctuations in RMSD would suggest a high degree of flexibility or instability. Another key parameter, the Root Mean Square Fluctuation (RMSF), can be calculated for each amino acid residue to identify the most flexible regions of the peptide.

    Table 1: Illustrative Molecular Dynamics Simulation Metrics for PYR-GLU-ASP-SER-GLY-OH

    Simulation Time (ns)Average RMSD (Å)Peak RMSF (Å) at Residue
    0-101.2SER-4
    10-201.5SER-4
    20-301.6ASP-3
    30-401.6ASP-3
    40-501.7GLY-5

    This table presents hypothetical data for illustrative purposes.

    Quantitative Structure-Activity Relationship (QSAR) Modeling for Peptide Analogues

    Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For this compound, QSAR studies would involve the design and synthesis (or in silico construction) of a library of analogues. These analogues are typically created by systematically substituting one or more amino acids in the original sequence.

    For each analogue, a set of molecular descriptors is calculated. These descriptors quantify various physicochemical properties, such as hydrophobicity, size, charge, and electronic properties of the amino acid residues. nih.gov By statistically analyzing the relationship between these descriptors and the experimentally determined (or computationally predicted) biological activity of each analogue, a QSAR model can be developed. This model can then be used to predict the activity of new, untested analogues, thereby guiding the design of more potent or selective peptides and reducing the need for extensive experimental screening. researchgate.net

    Table 2: Example QSAR Data for this compound Analogues

    Analogue SequenceHydrophobicity IndexMolecular WeightPredicted Activity (IC50, nM)
    This compound-2.5547.45150
    PYR-ALA-ASP-SER-GLY-OH-1.9503.44210
    PYR-GLU-ALA-SER-GLY-OH-1.8489.42185
    PYR-GLU-ASP-ALA-GLY-OH-2.1489.42120
    PYR-GLU-ASP-SER-ALA-OH-2.0503.4495

    This table contains hypothetical data to illustrate the principles of a QSAR study.

    Ligand-Receptor Docking and Binding Energy Calculations for Predicted Interactions

    Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This technique can be used to hypothesize how this compound interacts with a potential biological target. The process involves generating a three-dimensional model of the peptide and its putative receptor. The docking algorithm then samples a vast number of possible binding poses, evaluating each based on a scoring function that estimates the binding affinity.

    The output of a docking simulation is a set of predicted binding modes, ranked by their scores. These poses provide detailed insights into the specific intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that stabilize the ligand-receptor complex. plos.org Following docking, more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy, offering a more accurate estimation of the binding affinity. plos.orgdntb.gov.ua

    Table 3: Hypothetical Docking Results for this compound with a Target Receptor

    Docking PoseDocking Score (kcal/mol)Calculated Binding Energy (ΔG, kcal/mol)Key Interacting Residues
    1-9.8-45.2ARG-124, LYS-88
    2-9.5-42.7ARG-124, TYR-90
    3-9.1-39.9GLN-56, LYS-88

    This table represents example data from a molecular docking and binding energy calculation study.

    Quantum Chemical Calculations for Mechanistic Insights into Peptide Modifications

    Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to study the electronic structure and reactivity of molecules. For this compound, QC methods can provide profound insights into its chemical properties and the mechanisms of its potential modifications. nih.gov For instance, these calculations can be used to model the reaction pathway for the formation of the N-terminal pyroglutamate (B8496135) (PYR) residue from a glutamine or glutamate (B1630785) precursor, determining the activation energies and transition state structures involved.

    Furthermore, QC calculations can elucidate the effects of post-translational modifications, such as phosphorylation of the serine residue, on the peptide's electronic properties and conformation. By calculating properties like electrostatic potential maps and frontier molecular orbital energies, researchers can predict the most likely sites for chemical reactions or interactions with other molecules.

    Bioinformatic Tools for Peptide Sequence Alignment and SAR Visualization

    Bioinformatic tools are essential for managing, analyzing, and visualizing the data generated from computational and experimental studies on peptides. For this compound and its analogues, sequence alignment tools can be used to compare their primary structures and identify conserved residues or key positions where modifications significantly impact activity. researchgate.net

    Specialized visualization tools can then be employed to represent the structure-activity relationship (SAR) data in an intuitive manner. biorxiv.org For example, a mutation cliff analysis can be visualized as a matrix or heatmap, where each cell represents the change in activity resulting from a specific amino acid substitution at a particular position. biorxiv.org This allows researchers to quickly identify "hot spots" in the peptide sequence where modifications lead to substantial gains or losses in activity, thereby guiding future design efforts. These tools integrate sequence, structure, and activity data to provide a comprehensive overview of the peptide's SAR landscape.

    Analytical Methodologies for Research Applications

    Chromatographic Techniques for Peptide Purity, Characterization, and Impurity Profiling (e.g., Reversed-Phase HPLC)

    Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the foremost technique for assessing the purity of PYR-GLU-ASP-SER-GLY-OH and for characterizing any synthesis-related impurities. This method separates peptides based on their hydrophobicity. The peptide is loaded onto a column packed with a nonpolar (hydrophobic) stationary phase, typically silica (B1680970) with bonded C18 alkyl chains.

    Elution is achieved using a polar mobile phase, which usually consists of a mixture of water and an organic solvent like acetonitrile. A gradient elution, where the concentration of the organic solvent is gradually increased, is almost always employed for peptide separations. This process causes weakly retained (more hydrophilic) molecules to elute first, followed by more strongly retained (more hydrophobic) molecules like the target peptide. Ion-pairing agents, such as trifluoroacetic acid (TFA), are commonly added to the mobile phase at low concentrations (e.g., 0.1%) to improve peak shape and resolution by forming neutral ion pairs with the charged groups on the peptide. The high resolving power of RP-HPLC allows for the separation of the target peptide from closely related impurities, such as deletion sequences or incompletely deprotected peptides.

    Table 1: Typical RP-HPLC Parameters for Analysis of this compound

    Parameter Typical Setting Purpose
    Column C18, wide pore (300 Å) Hydrophobic stationary phase for peptide retention. Wide pores accommodate larger molecules.
    Mobile Phase A 0.1% TFA in HPLC-grade water Aqueous solvent; TFA acts as an ion-pairing agent.
    Mobile Phase B 0.1% TFA in Acetonitrile Organic solvent to elute the peptide from the column.
    Gradient Linear gradient, e.g., 5% to 60% B over 30 min Gradually increases solvent strength to elute peptides based on hydrophobicity.
    Flow Rate 1.0 mL/min (analytical) Standard flow for analytical scale separations.

    | Detection | UV Absorbance at 214-220 nm | Detects the peptide bonds, providing a quantitative measure of the peptide concentration. |

    Mass Spectrometry (MS) Applications in Peptide Identification and Characterization (e.g., ESI/MS, LC/MS/MS)

    Mass spectrometry is an indispensable tool for the unambiguous identification and structural characterization of this compound. Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with MS that allows the peptide to be introduced into the mass spectrometer as intact, charged ions directly from a liquid phase. A primary ESI-MS analysis provides a highly accurate measurement of the peptide's molecular weight, which can be compared to its theoretical (calculated) mass for initial confirmation of identity.

    For definitive sequence verification, tandem mass spectrometry (LC/MS/MS) is employed. In this technique, the peptide ion of the correct mass (the precursor ion) is selected and then fragmented within the mass spectrometer, typically through collision-induced dissociation (CID). The resulting fragment ions are then analyzed. Fragmentation predominantly occurs at the peptide bonds, leading to predictable series of ions, most commonly 'b' ions (containing the N-terminus) and 'y' ions (containing the C-terminus). The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be read directly from the spectrum. The presence of the N-terminal pyroglutamic acid residue presents a unique fragmentation pattern and its identification is crucial. Chemical hydrolysis of the pyroglutamyl ring results in a mass increase of 18 Da, a characteristic that can be used to confirm its presence.

    Table 2: Expected Fragment Ions (b and y series) for this compound in MS/MS Analysis

    Sequence b-ion (m/z) y-ion (m/z)
    P (Pyr) 112.04 552.17
    E 241.08 440.13
    D 356.11 311.09
    S 443.14 196.06

    | G | 500.16 | 109.03 |

    Spectroscopic Methods for Structural Elucidation (e.g., NMR, CD Spectroscopy)

    While mass spectrometry confirms the primary structure (amino acid sequence), spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) provide insight into the peptide's three-dimensional conformation in solution.

    Circular Dichroism (CD) spectroscopy is a rapid method used to assess the secondary structure of peptides. The technique measures the differential absorption of left- and right-circularly polarized light by the chiral peptide bonds. The resulting CD spectrum provides a characteristic signature for different types of secondary structures. For a short, flexible peptide like this compound, the spectrum would likely indicate a predominantly random coil conformation, although transient turn-like structures might be present.

    Techniques for Studying Enzymatic Degradation Products and Peptide Metabolism

    Understanding the metabolic stability of this compound is critical for many research applications. The N-terminal pyroglutamate (B8496135) residue renders the peptide resistant to degradation by most aminopeptidases. However, specific enzymes known as pyroglutamate aminopeptidases (PGAP) can cleave this N-terminal residue.

    A common method to study its degradation is to incubate the peptide with relevant biological samples (e.g., plasma, tissue homogenates) or purified enzymes. At various time points, aliquots are taken and the reaction is stopped. The samples are then analyzed, typically by RP-HPLC or LC-MS, to identify and quantify the parent peptide and any degradation products. The appearance of the des-pyroglutamyl peptide (GLU-ASP-SER-GLY-OH) would confirm the action of a pyroglutamate aminopeptidase. This approach allows for the determination of the peptide's metabolic half-life and the identification of its primary cleavage sites.

    Peptide Mapping and Amino Acid Analysis for Sequence Verification

    Peptide mapping is a cornerstone technique for confirming the primary structure of a protein or peptide. For a short synthetic peptide, this process serves as a definitive identity test. While peptide mapping for large proteins involves enzymatic digestion to create smaller, manageable fragments, for this compound, the "map" is essentially the high-resolution LC-MS/MS analysis of the intact peptide itself. The combination of its precise retention time in a calibrated HPLC method and its characteristic mass spectrum and fragmentation pattern provides a unique "fingerprint" that confirms its identity with a high degree of certainty.

    Amino Acid Analysis (AAA) provides an orthogonal method for sequence verification by determining the amino acid composition of the peptide. The process involves the complete acid hydrolysis of the peptide, which breaks all peptide bonds and converts the pyroglutamic acid residue into glutamic acid. The resulting free amino acids are then separated, identified, and quantified, typically by ion-exchange chromatography or RP-HPLC after derivatization with a fluorescent tag. The expected molar ratios for this compound after hydrolysis would be Glycine (B1666218) (1), Serine (1), Aspartic Acid (1), and Glutamic Acid (2), confirming the composition of the peptide backbone.

    Table 3: List of Compounds

    Compound Name
    This compound
    Acetonitrile
    Trifluoroacetic acid (TFA)
    Glutamic acid
    Aspartic acid
    Serine

    Broader Academic Implications and Future Research Directions

    Contributions to Understanding Amino Acid Metabolism and Interconversion Pathways

    The study of PYR-GLU-ASP-SER-GLY-OH can offer insights into the metabolic pathways of its constituent amino acids: glutamate (B1630785), aspartate, serine, and glycine (B1666218). While specific research on how this pentapeptide directly influences these pathways is not extensively documented, its synthesis and degradation are intrinsically linked to the cellular pools of these amino acids.

    These four amino acids are central to a multitude of metabolic processes:

    Glutamate and Aspartate: These are key nodes in cellular metabolism, linking amino acid and carbohydrate metabolism through the tricarboxylic acid (TCA) cycle. researchgate.netslideshare.net They are also crucial excitatory neurotransmitters in the central nervous system. slideshare.net

    Serine and Glycine: The metabolism of serine and glycine is interconnected and plays a vital role in one-carbon metabolism, which is essential for the synthesis of nucleotides, and other critical biomolecules. researchgate.net

    The cellular machinery responsible for synthesizing and degrading this pentapeptide would draw from and contribute to the local concentrations of these amino acids, thereby connecting its regulatory function to the metabolic state of the cell.

    Potential as a Research Tool or Scaffold for Advanced Peptide Chemistry and Engineering

    The specific biological activity of this compound makes it a valuable tool for research in cell biology and dermatology. Its ability to inhibit keratinocyte proliferation can be exploited in studies aimed at understanding the molecular mechanisms that control the cell cycle in epidermal cells.

    From a chemical engineering perspective, this pentapeptide can serve as a scaffold for the design of novel synthetic peptides. nih.govurl.eduacs.org By modifying its amino acid sequence, researchers could develop analogs with:

    Enhanced stability: To increase its half-life and potency.

    Improved specificity: To target specific cell types or receptors.

    Altered activity: To potentially switch from an inhibitory to a stimulatory role, as has been observed with a dimeric form of the peptide in the presence of zinc. tandfonline.com

    The principles of peptide self-assembly could also be applied to design drug delivery systems based on this or similar peptide structures. acs.orgmdpi.comresearchgate.net

    Emerging Research Areas and Unexplored Biological Roles in Preclinical Models

    The primary area of emerging research for this compound revolves around its inhibitory effects on epithelial tissues. nih.govnih.gov Its role in regulating hair growth and epidermal homeostasis suggests potential therapeutic applications in conditions characterized by hyperproliferation, such as psoriasis.

    Unexplored preclinical research directions could include:

    Investigating its effects on other epithelial tissues: To determine if its inhibitory action is specific to the epidermis or if it can modulate cell growth in other tissues.

    Exploring its role in wound healing: To understand if it plays a part in the complex processes of tissue regeneration and repair following injury.

    Elucidating its mechanism of action: Identifying the specific receptors and intracellular signaling pathways through which this pentapeptide exerts its effects is a critical next step.

    Cancer research: Given that it inhibits the growth of normal epidermal cells, its potential to inhibit the growth of malignant cells derived from the epidermis, such as in squamous cell carcinoma, warrants investigation. nih.gov

    Further preclinical studies are essential to fully understand the biological roles of this compound and to explore its potential as a therapeutic agent. nih.govresearchgate.netgip-36.org

    Q & A

    Basic Research Questions

    Q. How can researchers confirm the identity and purity of PYR-GLU-ASP-SER-GLY-OH in synthetic preparations?

    • Methodological Answer : Use a combination of analytical techniques:

    • Mass Spectrometry (MS) for molecular weight confirmation.
    • High-Performance Liquid Chromatography (HPLC) to assess purity (>95% recommended for biological assays).
    • Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) to verify peptide sequence and stereochemistry.
    • Reference established protocols for peptide characterization, ensuring reproducibility by detailing solvent systems, column types, and calibration standards .

    Q. What synthesis strategies are optimal for producing this compound with high yield and minimal side products?

    • Methodological Answer :

    • Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is preferred for stepwise control.
    • Compare coupling agents (e.g., HBTU vs. HATU) and resin types (e.g., Wang vs. Rink amide) to optimize yield.
    • Monitor reaction progress via Kaiser tests or LC-MS to terminate synthesis at >90% completion.
    • Document side products (e.g., deletion sequences) and mitigation strategies in supplemental materials .

    Q. How should researchers design in vitro assays to evaluate the biological activity of this compound?

    • Methodological Answer :

    • Define P-E/I-C-O framework :
    • Population : Target cell lines (e.g., HEK293 for receptor-binding studies).
    • Intervention : Dose ranges (e.g., 1 nM–100 µM) and exposure times.
    • Comparison : Negative controls (vehicle) and positive controls (known agonists/antagonists).
    • Outcome : Quantify activity via fluorescence, luminescence, or ELISA.
    • Validate assay reproducibility using coefficient of variation (CV) <15% across triplicates .

    Advanced Research Questions

    Q. What experimental approaches can resolve contradictions in reported bioactivity data for this compound across studies?

    • Methodological Answer :

    • Conduct meta-analysis of existing data to identify variables (e.g., buffer pH, cell passage number) causing discrepancies.
    • Replicate conflicting studies under standardized conditions, using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays).
    • Apply FINER criteria to evaluate if contradictions stem from feasibility (e.g., sample size) or novelty (e.g., unexplored post-translational modifications) .

    Q. How can researchers assess the stability of this compound under physiological conditions (e.g., serum, varying pH)?

    • Methodological Answer :

    • Stability Testing Protocol :
    • Incubate peptide in human serum at 37°C, sampling at 0, 1, 3, 6, 12, 24 hours.
    • Analyze degradation products via LC-MS/MS and quantify half-life (t₁/₂).
    • Use accelerated stability studies (e.g., elevated temperature) to predict shelf-life.
    • Report degradation pathways (e.g., deamidation at Asp/Asn residues) and stabilization strategies (e.g., PEGylation) .

    Q. What computational methods are suitable for modeling the interaction between this compound and its putative targets?

    • Methodological Answer :

    • Perform molecular dynamics (MD) simulations using force fields (e.g., CHARMM36) to predict binding modes.
    • Validate models with docking studies (AutoDock Vina) and compare with mutagenesis data.
    • Integrate machine learning (e.g., AlphaFold2) to predict structural flexibility impacting activity .

    Data Contradiction and Reproducibility

    Q. How can researchers address batch-to-batch variability in this compound synthesis?

    • Methodological Answer :

    • Implement Quality-by-Design (QbD) principles:
    • Define critical quality attributes (CQAs: purity, solubility).
    • Use design of experiments (DoE) to optimize reaction parameters (temperature, reagent equivalents).
    • Share raw chromatograms and spectral data in open repositories (e.g., Zenodo) to enable cross-validation .

    Guidance for Literature Review

    • Prioritize primary sources from journals enforcing FAIR data principles (e.g., Analytical Chemistry ).
    • Avoid non-peer-reviewed platforms (e.g., ) per evidence criteria .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.